molecular formula C28H23N2P B14215744 1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole CAS No. 828283-37-0

1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole

Katalognummer: B14215744
CAS-Nummer: 828283-37-0
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: DUXUKUWJPVZINL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with diphenylphosphanyl and phenyl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

828283-37-0

Molekularformel

C28H23N2P

Molekulargewicht

418.5 g/mol

IUPAC-Name

[2-(5-methyl-3-phenylpyrazol-1-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C28H23N2P/c1-22-21-26(23-13-5-2-6-14-23)29-30(22)27-19-11-12-20-28(27)31(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-21H,1H3

InChI-Schlüssel

DUXUKUWJPVZINL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole typically involves the reaction of 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole with diphenylphosphanyl chloride. The reaction proceeds under controlled conditions, often requiring the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Analyse Chemischer Reaktionen

1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s ability to form stable metal complexes makes it useful in the development of metal-based drugs and diagnostic agents.

    Medicine: Research is ongoing into the potential therapeutic applications of metal complexes formed with this compound, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism by which 1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole exerts its effects is primarily through its role as a ligand. The compound coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions. For example, in catalytic reactions, the compound may facilitate the oxidative addition and reductive elimination steps, which are crucial for the catalytic cycle .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring and diphenylphosphanyl groups, which provide a balance of electronic and steric properties that can be fine-tuned for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.